molecular formula C8H8BrClN2OS B7451456 4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr

4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr

Cat. No.: B7451456
M. Wt: 295.58 g/mol
InChI Key: PVXZJOFMHZACSV-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide typically involves the reaction of 4-chloro-6-methoxybenzothiazole with an amine source under specific conditions. One common method involves the use of phenylthiourea as a starting material, which undergoes bromination followed by intramolecular cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like IR, NMR, and mass spectrometry to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

    Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, phenylthiourea for the initial synthesis, and various solvents such as chloroform and methanol . Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of phenylthiourea leads to the formation of benzothiazole derivatives, while substitution reactions can yield a variety of substituted benzothiazoles .

Scientific Research Applications

4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxybenzothiazole: Similar in structure but lacks the chlorine atom at the 4-position.

    4-Chlorobenzothiazole: Similar but lacks the methoxy group at the 6-position.

    2-Aminobenzothiazole: Lacks both the chlorine and methoxy groups but retains the core benzothiazole structure.

Uniqueness

4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide is unique due to the presence of both the chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-6-methoxy-1,3-benzothiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS.BrH/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7;/h2-3H,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXZJOFMHZACSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)N=C(S2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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